N-(2-(Benzylamino)-2-oxoethyl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of amides. It is characterized by the presence of a benzylamino group and a fluorobenzamide moiety, which contribute to its biological activity and potential therapeutic applications. This compound is of interest due to its role as an inhibitor of autotaxin, an enzyme implicated in various diseases, including cancer and inflammation .
N-(2-(Benzylamino)-2-oxoethyl)-2-fluorobenzamide can be classified as:
The synthesis of N-(2-(Benzylamino)-2-oxoethyl)-2-fluorobenzamide typically involves several key steps:
The synthesis may utilize solvents such as dichloromethane or toluene under reflux conditions, and reactions are typically monitored using thin-layer chromatography (TLC) to assess completion and purity .
The molecular structure of N-(2-(Benzylamino)-2-oxoethyl)-2-fluorobenzamide can be represented as follows:
The structure features a central carbon backbone with functional groups that influence its chemical behavior and interactions .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound. For example, ^1H NMR can provide insights into the hydrogen environments within the molecule, while MS can confirm molecular weight and fragmentation patterns.
N-(2-(Benzylamino)-2-oxoethyl)-2-fluorobenzamide can participate in various chemical reactions due to its functional groups:
Reactions are typically conducted under controlled temperatures and monitored using chromatographic techniques to ensure desired outcomes .
The mechanism of action for N-(2-(Benzylamino)-2-oxoethyl)-2-fluorobenzamide primarily revolves around its interaction with autotaxin. Autotaxin is responsible for producing lysophosphatidic acid, which plays a significant role in promoting cell proliferation, migration, and survival in cancerous tissues.
This mechanism highlights its therapeutic potential in treating conditions associated with elevated autotaxin activity .
These properties are crucial for determining appropriate storage conditions and handling procedures during synthesis and application .
N-(2-(Benzylamino)-2-oxoethyl)-2-fluorobenzamide has several scientific uses:
Its diverse applications underline its significance in both academic research and pharmaceutical development .
The N-(2-(benzylamino)-2-oxoethyl)-2-fluorobenzamide scaffold exemplifies a privileged structural motif in medicinal chemistry, characterized by a benzamide core linked to a N-benzylglycinamide unit. This architecture features three critical pharmacophoric elements: (1) a fluorinated aromatic ring providing hydrophobic surface engagement and metabolic stability; (2) a central amide bond enabling hydrogen-bond donor/acceptor interactions with biological targets; and (3) a benzylamine moiety facilitating π-π stacking and hydrophobic pocket penetration [1] [9]. The scaffold's conformational flexibility allows optimal orientation of these groups for target binding, while maintaining sufficient rigidity to reduce entropic penalties upon complex formation [2].
Structurally analogous benzamide derivatives demonstrate remarkable target diversity across therapeutic areas, from kinase inhibition to antidiabetic applications. For instance, WO5m (N-(2-(benzylamino)-2-oxoethyl)-3-hydroxybenzamide) exhibits potent β-cell protective activity (EC₅₀ = 0.1 μM) through endoplasmic reticulum (ER) stress modulation [2]. Similarly, KX2-391 derivatives bearing the 4-aroylaminophenyl-N-benzylacetamide framework show antiproliferative effects against leukemia cell lines (IC₅₀ = 0.96–4.23 μM) via multi-kinase inhibition [9]. This structural versatility stems from the benzamide scaffold's capacity for extensive substitution pattern variations while maintaining core molecular recognition features.
Table 1: Bioactivity Profiles of Key Benzamide Analogues
Compound | R₁ Substituent | R₂ Substituent | Biological Activity | Potency |
---|---|---|---|---|
Target Compound | 2-F | H | Under investigation | Pending |
WO5m [2] | 3-OH | 4-CF₃ | β-cell protection against ER stress | EC₅₀ = 0.1 ± 0.01 μM |
4e [9] | 4-Cl | H | Leukemia cell line inhibition (MV4-11) | IC₅₀ = 1.90 ± 0.08 μM |
5g [2] | 3-Cl,2-Me | 4-CF₃ | β-cell protection against ER stress | EC₅₀ = 13 ± 1 μM |
5a [2] | 3-Cl,2-Me | 2,5-diMe | β-cell protection against ER stress | EC₅₀ = 18 ± 4 μM |
The strategic incorporation of fluorine at the ortho-position of the benzamide ring profoundly influences both physicochemical properties and biological interactions. Fluorine's high electronegativity (3.98 Pauling scale) induces strong electron-withdrawing effects, reducing the adjacent amide carbonyl's electron density and enhancing its hydrogen-bond accepting capacity by ~1.5 kcal/mol [5] [7]. This electronic perturbation significantly improves target binding affinity, as demonstrated by fluorine-scanned analogs where ortho-fluorination increased protease inhibition potency by 6-fold compared to non-fluorinated counterparts [5].
Sterically, the fluorine atom (van der Waals radius = 1.47 Å) serves as a near-isosteric replacement for hydrogen (1.20 Å) while providing enhanced hydrophobic contact surface area. This minor size difference enables optimal burial within aromatic subpockets without steric clashes, as observed in crystal structures of fluorinated kinase inhibitors [7]. Notably, ortho-substitution induces conformational restriction through amide bond rotation limitation (≈30° reduction), preorganizing the molecule for target binding [5].
Metabolically, the C-F bond dramatically enhances oxidative stability, particularly against cytochrome P450-mediated deactivation. Fluorine blocks the para-hydroxylation pathway common to non-fluorinated benzamides, extending plasma half-life by ≥3-fold in preclinical models [7]. This property is critical for compounds targeting intracellular stress response pathways requiring sustained exposure, such as ER stress protectants like WO5m [2].
Table 2: Impact of Fluorine Substitution Patterns on Drug Properties
Position | Electrostatic Potential (kcal/mol) | Metabolic Stability (t₁/₂, min) | Membrane Permeability (Papp, ×10⁻⁶ cm/s) |
---|---|---|---|
Ortho-F | -42.3 | 126 | 28.5 |
Meta-F | -39.8 | 98 | 25.1 |
Para-F | -40.1 | 104 | 22.7 |
Unsubstituted | -36.2 | 47 | 18.9 |
The target benzamide scaffold demonstrates distinct advantages over historically employed 1,2,3-triazole-containing analogs like compound 1 (1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide). While triazole derivatives exhibit moderate β-cell protective activity (EC₅₀ ≈ 6 μM), their narrow therapeutic window (effective concentration range: 5-10 μM) and poor aqueous solubility (<10 μg/mL) limit pharmaceutical utility [2]. Molecular dynamics simulations reveal that triazole-containing compounds experience desolvation penalties during target binding due to their mixed hydrophobic/hydrophilic character, reducing binding efficiency by 30-40% compared to amide isosteres [2].
The glycine-like amide isostere in N-(2-(benzylamino)-2-oxoethyl)-2-fluorobenzamide provides superior hydration shell formation, with molecular modeling showing 2.3-fold more stable water bridges between the compound and target protein compared to triazole analogs [2]. This enhanced solvation contributes to improved aqueous solubility (>150 μg/mL for benzamide vs. <10 μg/mL for triazole derivatives), directly impacting formulation feasibility and oral bioavailability [2]. Additionally, benzamide-backboned compounds show 5-fold wider therapeutic windows in ER stress protection assays, maintaining efficacy across 0.1-100 μM concentrations without cytotoxicity [2].
Table 3: Performance Comparison: Triazole vs. Benzamide Scaffolds
Parameter | Triazole Scaffold (Compound 1) | Glycine-Benzamide Hybrid (WO5m) |
---|---|---|
β-cell Protection (EC₅₀) | 6 ± 1 μM | 0.1 ± 0.01 μM |
Maximal Activity (%) | 97 | 100 |
Aqueous Solubility (μg/mL) | <10 | >150 |
Therapeutic Concentration Range | 5-10 μM | 0.1-100 μM |
Metabolic Stability (t₁/₂) | 37 min | >120 min |
The strategic migration from triazole-based scaffolds to glycine-like amide isosteres represents a rational approach to overcome pharmacokinetic limitations while maintaining target engagement. This scaffold-hopping methodology replaces the metabolically labile triazole ring (clearance >25 mL/min/kg) with a hydrolytically stable glycinamide linker (clearance <8 mL/min/kg) while preserving key hydrogen-bonding features [2] [9]. Computational overlays demonstrate that the glycinamide's carbonyl oxygen and NH groups spatially align with triazole N2 and N3 atoms within 0.3 Å RMSD, maintaining similar pharmacophore point distances (4.1 Å vs. 4.0 Å between H-bond donors) [2].
Structure-Activity Relationship (SAR) studies reveal critical determinants for successful isostere transition:
Synthetic accessibility favors glycine-based scaffolds, requiring 2-3 linear steps from commercial acids vs. 5-7 steps for triazole analogs. Key reactions include:
Notably, SAR probing of KX2-391 derivatives demonstrated that scaffold-hopping from biphenyl to benzamide-acetamide maintains anticancer activity while shifting kinase inhibition profiles [9]. This highlights the strategy's utility for target engagement optimization without compromising core bioactivity.
Table 4: Scaffold-Hopping Impact on Molecular Properties
Parameter | Triazole Precursor | Glycinamide Isostere | Optimization Factor |
---|---|---|---|
Synthetic Steps | 7 | 3 | 2.3× reduction |
cLogP | 4.2 | 2.8 | 1.5× improvement |
H-bond Acceptors | 4 | 3 | 25% reduction |
Topological Polar Surface Area | 78 Ų | 65 Ų | 17% reduction |
In Vitro Clearance (HLM) | 32 mL/min/kg | 9 mL/min/kg | 3.6× improvement |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4